molecular formula C9H15NO3 B1678101 Prima-1 CAS No. 5608-24-2

Prima-1

カタログ番号 B1678101
CAS番号: 5608-24-2
分子量: 185.22 g/mol
InChIキー: RFBVBRVVOPAAFS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Prima-1 is a small molecule that has been highlighted as a promising novel cancer therapy . It is known to restore the mutant p53, a tumour suppressor protein, by modifying thiol groups in the core domains of the protein . It has entered Stage II clinical trials and could potentially provide an alternative to conventional cancer chemotherapy .


Chemical Reactions Analysis

Prima-1 is known to react with thiol groups in the core domains of the mutant p53 protein . This modification is sufficient to induce apoptosis in tumor cells .


Physical And Chemical Properties Analysis

Prima-1 is a low-molecular substance . Its molecular formula is C9H15NO3 and its molecular weight is 185.22 .

科学的研究の応用

Cancer Treatment and Apoptosis Induction

Prima-1, also known as APR-246, has been shown to restore the wild-type conformation to mutant p53, a common mutation in various cancers, and induce apoptosis in cancer cells. This reactivation of p53 function leads to the exposure of tumor epithelial cell anionic phospholipids, reduced blood vessel density, and decreased blood perfusion in breast cancer xenografts .

Caspase Activation

The effectiveness of Prima-1 in inducing cell death is partly due to its ability to activate caspases, which are enzymes that play essential roles in programmed cell death. Studies have used caspase inhibitors to confirm this role, noting a reduction or suppression of apoptosis when these inhibitors are used .

Mutant p53-independent Properties

Apart from its role in targeting mutant p53, Prima-1 also exhibits properties that are independent of p53 status. These properties contribute to its antitumor effects, although the exact mechanisms are still being researched .

Tissue-Level Mechanisms

At the tissue level, Prima-1 has been associated with various mechanisms that contribute to its antitumor activity. This includes altering the tumor microenvironment in ways that make it less conducive for tumor growth and metastasis .

Cellular Mechanisms

On a cellular level, Prima-1 affects multiple pathways and processes within cancer cells that are crucial for their survival and proliferation. By disrupting these processes, Prima-1 can effectively inhibit cancer cell growth .

Molecular Mechanisms

Prima-1’s molecular mechanisms involve a series of interactions with cellular molecules that lead to the restoration of normal cell functions and the induction of cell death pathways in cancerous cells .

Research and Innovation Support

The PRIMA program supports research and innovation in various fields including health, providing funding and guidelines for applicants looking to explore new treatments and technologies .

Clinical Trials and Studies

Prima-1 is currently being studied in various clinical trials to better understand its full potential and applications in treating different types of cancers .

作用機序

Target of Action

Prima-1 primarily targets the p53 protein , specifically the mutant form of p53 . The p53 protein, often referred to as the “guardian of the genome”, plays a crucial role in preventing cancer formation by triggering cell-cycle arrest and apoptosis when genetic damage is detected .

Mode of Action

Prima-1 acts by restoring the mutant p53 protein to its wild-type state . It achieves this by modifying thiol groups in the core domains of the protein . This restoration enables the p53 protein to resume its role in inducing apoptosis, thereby preventing superfluous cell proliferation .

Biochemical Pathways

The restoration of the mutant p53 protein by Prima-1 affects the apoptosis pathway . The reactivated p53 protein can induce apoptosis, leading to the death of cancer cells . This action on the apoptosis pathway and its downstream effects contribute to the anti-cancer effects of Prima-1 .

Pharmacokinetics

It is noted that prima-1 has entered stage ii clinical trials , indicating that its pharmacokinetic properties are likely being thoroughly investigated.

Result of Action

The primary result of Prima-1’s action is the induction of apoptosis in cancer cells . By restoring the mutant p53 protein, Prima-1 enables the protein to trigger apoptosis, leading to the death of cancer cells . This effect is well-documented across different cancer models .

Action Environment

It is worth noting that the effectiveness of prima-1 may vary depending on the specific type of cancer and the presence of mutant p53

Safety and Hazards

Prima-1 is harmful if swallowed and may cause an allergic skin reaction . It may also cause allergy or asthma symptoms or breathing difficulties if inhaled . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes .

将来の方向性

Prima-1 has entered Stage II clinical trials and could potentially provide an alternative to conventional cancer chemotherapy . More data collected on in vivo models and potential complications of the drug could help to prevent cancer patients suffering the displeasing side effects associated with conventional chemotherapy . There is also potential for the design of more potent mutant p53-specific compounds based on the same or a similar molecular mechanism .

特性

IUPAC Name

2,2-bis(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c11-5-9(6-12)8(13)7-1-3-10(9)4-2-7/h7,11-12H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFBVBRVVOPAAFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(=O)C2(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50204637
Record name 2,2-bis(hydroxymethyl)-1-azabicyclo(2,2,2,)octan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50204637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Prima-1

CAS RN

5608-24-2
Record name 2,2-bis(hydroxymethyl)-1-azabicyclo(2,2,2,)octan-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005608242
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name prima-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281668
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2-bis(hydroxymethyl)-1-azabicyclo(2,2,2,)octan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50204637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PRIMA-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,2-BIS(HYDROXYMETHYL)-1-AZABICYCLO(2,2,2,)OCTAN-3-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GHC34M30BG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Prima-1
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Prima-1
Reactant of Route 3
Prima-1
Reactant of Route 4
Prima-1
Reactant of Route 5
Prima-1
Reactant of Route 6
Prima-1

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。